4-({4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-({4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a common structural motif found in many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes, which are crucial for functionalizing diverse fluorine-containing heterocycles . The exact synthesis process for this specific compound is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrimidine ring, a piperazine ring, and a benzonitrile group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Such properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Future Directions
The future research directions for this compound could involve further exploration of its synthesis, its potential biological activity, and its physical and chemical properties. It could also be interesting to investigate its potential applications in various fields, such as medicine or materials science .
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across biological membranes .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . The compound binds to the transporter, reducing the maximum rate of nucleoside uptake without affecting the affinity of the transporter for its substrate .
Biochemical Pathways
By inhibiting ENTs, the compound affects the nucleotide synthesis pathway. ENTs are responsible for the uptake of nucleosides, which are then phosphorylated to nucleotides within the cell . By inhibiting this process, the compound can disrupt nucleotide synthesis and, consequently, DNA replication and cell proliferation .
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis, disrupting DNA replication and cell proliferation . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Properties
IUPAC Name |
4-[[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5/c1-13-22-16(18(19)20)10-17(23-13)25-8-6-24(7-9-25)12-15-4-2-14(11-21)3-5-15/h2-5,10,18H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAKIOKGCVAGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.